Kaliumhydrogenphthalat

Übersicht

Beschreibung

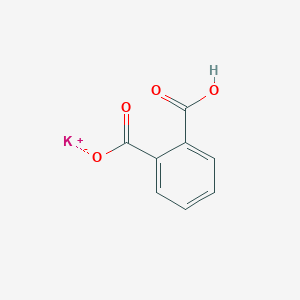

Potassium hydrogen phthalate, often referred to as potassium 2-carboxybenzoate, is an acidic salt compound. It forms white powder, colorless crystals, a colorless solution, and an ionic solid that is the monopotassium salt of phthalic acid . This compound is slightly acidic and is commonly used as a primary standard for acid-base titrations due to its solid and air-stable nature, making it easy to weigh accurately .

Wissenschaftliche Forschungsanwendungen

Potassium hydrogen phthalate has a wide range of scientific research applications. It is extensively used as a primary standard for calibrating pH meters and for acid-base titrations due to its stable pH in solution . Additionally, it serves as a thermal standard in thermogravimetric analysis . In the field of materials science, potassium hydrogen phthalate crystals are used in optoelectronic devices due to their electro-optical properties . The compound is also employed in the preparation of volumetric alkali solutions and as a buffer in pH determination .

Biochemische Analyse

Biochemical Properties

Potassium hydrogen phthalate plays a significant role in biochemical reactions, particularly as a buffering agent. It interacts with enzymes, proteins, and other biomolecules to maintain a stable pH environment. For instance, potassium hydrogen phthalate can interact with enzymes such as carbonic anhydrase, where it helps in maintaining the optimal pH for enzyme activity. The nature of these interactions is primarily ionic, as potassium hydrogen phthalate dissociates into potassium ions and hydrogen phthalate ions in solution .

Cellular Effects

Potassium hydrogen phthalate influences various cellular processes by maintaining the pH balance within cells. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, in cell signaling pathways, potassium hydrogen phthalate can modulate the activity of pH-sensitive enzymes and receptors, thereby influencing downstream signaling events. Additionally, it can impact gene expression by altering the pH of the cellular environment, which in turn affects the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, potassium hydrogen phthalate exerts its effects through ionic interactions with biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their activity depending on the pH of the environment. For example, potassium hydrogen phthalate can inhibit the activity of certain enzymes by altering their conformation through pH changes. Additionally, it can influence gene expression by affecting the binding of transcription factors to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium hydrogen phthalate can change over time due to its stability and degradation properties. Potassium hydrogen phthalate is known for its stability, but over extended periods, it can degrade, leading to changes in its buffering capacity. Long-term studies have shown that potassium hydrogen phthalate can maintain its effects on cellular function for several days, but its efficacy may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of potassium hydrogen phthalate vary with different dosages in animal models. At low doses, it can effectively maintain pH balance without causing any adverse effects. At high doses, potassium hydrogen phthalate can lead to toxicity, manifesting as disruptions in cellular metabolism and function. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

Potassium hydrogen phthalate is involved in various metabolic pathways, particularly those related to pH regulation. It interacts with enzymes such as carbonic anhydrase and other pH-sensitive enzymes, influencing metabolic flux and metabolite levels. By maintaining a stable pH environment, potassium hydrogen phthalate ensures the proper functioning of metabolic pathways and the efficient production of metabolites .

Transport and Distribution

Within cells and tissues, potassium hydrogen phthalate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of potassium hydrogen phthalate across cellular membranes, ensuring its proper localization and accumulation. The distribution of potassium hydrogen phthalate within cells is crucial for its role in maintaining pH balance and influencing cellular processes .

Subcellular Localization

Potassium hydrogen phthalate is localized in various subcellular compartments, including the cytoplasm and organelles such as the mitochondria. Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in specific compartments. Targeting signals and post-translational modifications may direct potassium hydrogen phthalate to specific organelles, where it exerts its effects on cellular function and metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium hydrogen phthalate is typically synthesized by reacting phthalic anhydride with potassium hydroxide. The process involves dissolving phthalic anhydride in deionized water and then slowly adding a potassium hydroxide solution . The reaction mixture is heated to complete the reaction, followed by natural cooling to allow crystallization. The crystallized product is then filtered and recrystallized to obtain pure potassium hydrogen phthalate .

Industrial Production Methods: In industrial settings, the preparation of potassium hydrogen phthalate follows a similar procedure but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The final product is often dried to remove any absorbed moisture, ensuring its stability as a primary standard .

Analyse Chemischer Reaktionen

Types of Reactions: Potassium hydrogen phthalate undergoes several types of chemical reactions, including dissociation, acid-base reactions, and buffering reactions. In water, it dissociates completely to form potassium cations and hydrogen phthalate anions . As a weak acid, hydrogen phthalate can react reversibly with water to produce hydronium ions and phthalate ions .

Common Reagents and Conditions: Common reagents used in reactions with potassium hydrogen phthalate include strong bases like sodium hydroxide and strong acids like hydrochloric acid. These reactions typically occur under standard laboratory conditions, such as room temperature and atmospheric pressure .

Major Products Formed: The major products formed from reactions involving potassium hydrogen phthalate include potassium cations, hydrogen phthalate anions, hydronium ions, and phthalate ions . In acid-base titrations, the neutralization reaction with sodium hydroxide produces water and phthalate ions .

Wirkmechanismus

The mechanism of action of potassium hydrogen phthalate primarily involves its dissociation in water to form potassium cations and hydrogen phthalate anions . The hydrogen phthalate anion acts as a weak acid, reacting reversibly with water to produce hydronium ions and phthalate ions . This buffering action is crucial in maintaining stable pH levels in various chemical and biological systems .

Vergleich Mit ähnlichen Verbindungen

Potassium hydrogen phthalate is unique due to its stability and non-hygroscopic nature, making it an ideal primary standard for titrations . Similar compounds include other phthalate salts such as sodium hydrogen phthalate and ammonium hydrogen phthalate. These compounds share similar chemical properties but differ in their solubility and specific applications .

List of Similar Compounds:- Sodium hydrogen phthalate

- Ammonium hydrogen phthalate

- Phthalic acid monopotassium salt

- Potassium biphthalate

Eigenschaften

CAS-Nummer |

877-24-7 |

|---|---|

Molekularformel |

C8H6KO4 |

Molekulargewicht |

205.23 g/mol |

IUPAC-Name |

potassium;2-carboxybenzoate |

InChI |

InChI=1S/C8H6O4.K/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12); |

InChI-Schlüssel |

XCCFSZODNJHPEF-UHFFFAOYSA-N |

SMILES |

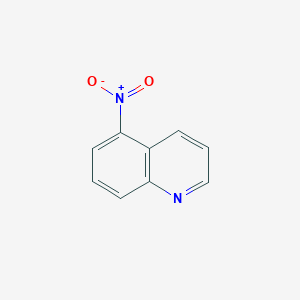

C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[K+] |

Isomerische SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[K+] |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)O.[K] |

Key on ui other cas no. |

877-24-7 29801-94-3 |

Verwandte CAS-Nummern |

88-99-3 (Parent) |

Löslichkeit |

0.41 M |

Synonyme |

disodium phthalate phthalate phthalic acid phthalic acid, copper salt phthalic acid, dipotassium salt phthalic acid, disodium salt phthalic acid, monobarium salt phthalic acid, monocalcium salt phthalic acid, monoiron (2+) salt phthalic acid, monolead (2+) salt phthalic acid, monopotassium salt phthalic acid, monoruthenium salt phthalic acid, monosodium salt phthalic acid, potassium salt phthalic acid, potassium, sodium salt phthalic acid, sodium salt potassium hydrogen phthalate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of potassium hydrogen phthalate?

A1: The molecular formula of potassium hydrogen phthalate is C8H5KO4. Its molecular weight is 204.22 g/mol.

Q2: What spectroscopic data is available for characterizing KHP?

A2: [, , , , , , ] Researchers frequently utilize techniques like Fourier-transform infrared spectroscopy (FTIR), UV-Vis spectroscopy, and X-ray diffraction (XRD) to characterize KHP. FTIR reveals information about the functional groups present in the molecule, while UV-Vis spectroscopy helps determine optical properties like transparency and band gap. XRD provides insights into the crystal structure and lattice parameters of KHP.

Q3: What are the applications of KHP in analytical chemistry?

A4: [, , , , ] KHP serves as a primary standard in acid-base titrations due to its high purity and stability. It is also used in Chemical Oxygen Demand (COD) analysis to determine the amount of oxygen required to oxidize organic compounds in water samples.

Q4: Does potassium hydrogen phthalate exhibit any catalytic properties?

A5: [] While KHP is not typically known for its catalytic activity, research indicates it can be used as a precursor for synthesizing materials with catalytic applications. For example, nitrogen-doped titanium dioxide (N-TiO2) electrodes, synthesized using KHP, show promise in photocatalytic COD sensors for detecting organic pollutants like glucose.

Q5: Is there any research on modifying the structure of KHP and its effects?

A6: [] The provided research papers primarily focus on KHP in its standard form. Exploring structural modifications and their impact on KHP's properties and applications would require further investigation.

Q6: What is known about the stability of potassium hydrogen phthalate?

A7: [, ] KHP is recognized for its high stability, making it suitable as a primary standard in analytical chemistry. It is stable under standard laboratory conditions and shows resistance to decomposition.

Q7: What analytical methods are used to quantify potassium hydrogen phthalate?

A8: [, , , ] Common methods include:

Q8: What is the environmental impact of potassium hydrogen phthalate?

A9: [, ] While KHP is biodegradable, its release into the environment, particularly in high concentrations, can impact aquatic ecosystems. Studies have investigated its biodegradation using various methods, including activated sludge and artificial wetland systems with water hyacinths.

Q9: What is the solubility of potassium hydrogen phthalate in different solvents?

A10: [, ] KHP is readily soluble in water, but its solubility is limited in organic solvents. This property is essential for its use in analytical chemistry, particularly in aqueous titrations.

Q10: Are there any alternatives to potassium hydrogen phthalate for its various applications?

A11: [] Alternatives exist depending on the specific application. For instance:

Q11: What are the recommended practices for the disposal of potassium hydrogen phthalate?

A12: [] KHP should be disposed of following local regulations and guidelines for chemical waste. It is advisable to avoid releasing it directly into the environment.

Q12: What are some examples of cross-disciplinary research involving potassium hydrogen phthalate?

A13: [] KHP finds applications in diverse fields, leading to interdisciplinary research collaborations. Some examples include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]hept-5-en-2-ylmethanol](/img/structure/B147368.png)